molecular formula C28H26N2O B4332011 N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide

N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide

Cat. No. B4332011
M. Wt: 406.5 g/mol
InChI Key: FWRQXVSZLVQWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide, also known as DBDAG, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBDAG belongs to the family of glycine receptor antagonists and has been found to possess a wide range of pharmacological activities.

Mechanism of Action

N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide acts as a competitive antagonist of glycine receptors. Glycine receptors are ligand-gated ion channels that are widely distributed in the central nervous system. They play a crucial role in inhibitory neurotransmission. N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide binds to the glycine receptor and prevents the binding of glycine, which leads to the inhibition of inhibitory neurotransmission. This results in the enhancement of excitatory neurotransmission, which leads to the pharmacological effects of N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide.
Biochemical and physiological effects:
N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide has been found to affect several biochemical and physiological processes. It has been found to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide has also been found to affect the activity of several ion channels, including voltage-gated calcium channels and potassium channels. N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide has been found to have a sedative effect on the central nervous system, which is attributed to its ability to enhance inhibitory neurotransmission.

Advantages and Limitations for Lab Experiments

N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide has several advantages for lab experiments. It is a potent and selective glycine receptor antagonist, which makes it a valuable tool for studying the role of glycine receptors in various physiological and pathological processes. However, N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its efficacy in vivo.

Future Directions

There are several future directions for research on N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide. One potential direction is to investigate the potential therapeutic applications of N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide in the treatment of neuropathic pain, schizophrenia, and alcohol addiction. Another potential direction is to develop more potent and selective glycine receptor antagonists based on the structure of N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide. Additionally, future research could investigate the pharmacokinetics and pharmacodynamics of N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide to optimize its efficacy in vivo.

Scientific Research Applications

N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticonvulsant, anxiolytic, and sedative properties. N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide has also been found to be effective in the treatment of neuropathic pain, schizophrenia, and alcohol addiction.

properties

IUPAC Name

2-(dibenzylamino)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O/c31-27(29-26-17-16-24-15-14-23-12-7-13-25(26)28(23)24)20-30(18-21-8-3-1-4-9-21)19-22-10-5-2-6-11-22/h1-13,16-17H,14-15,18-20H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRQXVSZLVQWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CN(CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(dibenzylamino)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide
Reactant of Route 6
N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.